molecular formula C17H26N4O2 B14966859 N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B14966859
M. Wt: 318.4 g/mol
InChI Key: FSUXGFFXCZUHGG-UHFFFAOYSA-N
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Description

“N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” is a synthetic organic compound. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a cinnoline derivative, and an acetamide group. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The cinnoline derivative is then synthesized separately and coupled with the pyrrolidine intermediate. Finally, the acetamide group is introduced through an amidation reaction. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification and isolation techniques. Industrial production also requires adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

“N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it of interest in drug discovery and development.

    Industry: The compound’s chemical properties may make it useful in industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” include other cinnoline derivatives, pyrrolidine-based compounds, and acetamide-containing molecules. Examples include:

    Cinnoline derivatives: Compounds with similar cinnoline structures, which may exhibit comparable chemical and biological properties.

    Pyrrolidine-based compounds: Molecules containing the pyrrolidine ring, which can influence their reactivity and biological activity.

    Acetamide-containing molecules: Compounds with acetamide groups, which can affect their solubility and interactions with biological targets.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of structural features The presence of the ethylpyrrolidine moiety, the cinnoline core, and the acetamide group creates a compound with distinct chemical and biological properties

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C17H26N4O2/c1-2-20-9-5-7-14(20)11-18-16(22)12-21-17(23)10-13-6-3-4-8-15(13)19-21/h10,14H,2-9,11-12H2,1H3,(H,18,22)

InChI Key

FSUXGFFXCZUHGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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